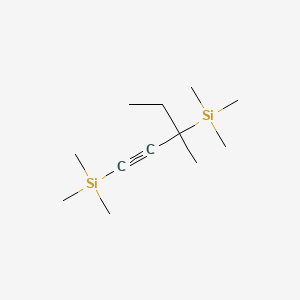

3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne

Description

Properties

CAS No. |

61228-01-1 |

|---|---|

Molecular Formula |

C12H26Si2 |

Molecular Weight |

226.50 g/mol |

IUPAC Name |

trimethyl-(3-methyl-1-trimethylsilylpent-1-yn-3-yl)silane |

InChI |

InChI=1S/C12H26Si2/c1-9-12(2,14(6,7)8)10-11-13(3,4)5/h9H2,1-8H3 |

InChI Key |

JIGMWKAYLNHHRS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#C[Si](C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne

Executive Summary & Strategic Utility

The synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne represents a critical exercise in organosilicon chemistry, specifically targeting the generation of sterically encumbered alkyne scaffolds. Unlike simple terminal alkynes, this molecule features a quaternary center at the propargylic position (C3) and dual silylation, rendering it a valuable precursor for:

-

Sterically Controlled Polymerization: Used as a monomer or terminator in conducting polymers where inter-chain distance must be modulated.

-

Peterson Olefination Variants: The propargylic silyl group allows for specific rearrangement chemistries under Lewis acid catalysis.

-

Orthogonal Protection: The C1-TMS and C3-TMS groups have differential lability toward fluoride sources and bases, enabling regioselective deprotection strategies.

This guide details the dianion-mediated synthesis of the target molecule from 3-methyl-1-pentyne. It emphasizes the role of amine additives in kinetic deprotonation and provides a self-validating characterization workflow.

Retrosynthetic Logic & Mechanism

The Challenge of Propargylic Deprotonation

The synthesis relies on the formation of a dianion .

-

Proton A (Terminal Alkyne): High acidity (

). Easily removed by -

Proton B (Propargylic): Lower acidity (

) and sterically hindered by the sec-butyl framework.

Standard

Mechanistic Pathway (DOT Visualization)

Figure 1: Step-wise lithiation pathway. The addition of TMEDA is the critical control point for accessing the dianion.

Comprehensive Synthesis Protocol

Reagents & Materials Table

| Reagent | Equiv.[1][2][3] | Role | Critical Specification |

| 3-Methyl-1-pentyne | 1.0 | Substrate | Dry over molecular sieves (4Å). |

| 2.4 | Base | Titrate before use (e.g., with diphenylacetic acid). | |

| TMEDA | 2.4 | Ligand | Distilled from CaH |

| TMSCl | 2.5 | Electrophile | Freshly distilled; clear liquid. |

| THF | Solvent | Medium | Anhydrous; distilled from Na/Benzophenone. |

Experimental Workflow

Step 1: Reactor Setup

-

Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Cool the flask under a stream of nitrogen.

-

Add anhydrous THF (150 mL) and 3-methyl-1-pentyne (20.0 mmol) .

-

Cool the solution to -78°C (dry ice/acetone bath).

Step 2: Dianion Generation (The "Metallation" Phase)

-

Add

-BuLi (2.4 equiv) dropwise over 20 minutes. Note: The first equivalent deprotonates the alkyne; the solution may turn slight yellow. -

Add TMEDA (2.4 equiv) dropwise.

-

Crucial Step: Remove the cooling bath and allow the reaction to warm to 0°C , then stir at ambient temperature (25°C) for 2 hours.

-

Observation: The solution often deepens in color (orange/brown) indicating the formation of the delocalized propargylic/allenyl dianion.

-

Step 3: Electrophilic Quench

-

Cool the reaction mixture back to -78°C .

-

Add TMSCl (2.5 equiv) dropwise via the addition funnel. Ensure the internal temperature does not exceed -60°C to prevent side reactions.

-

Allow the mixture to warm slowly to room temperature overnight (12 hours).

-

Causality: Slow warming ensures complete silylation of the sterically hindered quaternary center at C3.

-

Step 4: Workup & Purification

-

Quench: Pour the reaction mixture into ice-cold saturated NH

Cl solution (100 mL). -

Extraction: Extract with diethyl ether (

mL). -

Drying: Wash combined organics with brine, dry over MgSO

, and filter. -

Isolation: Concentrate under reduced pressure.

-

Purification: Distillation under reduced pressure (Kugelrohr or fractional) is preferred over chromatography due to the non-polar nature of the product.

-

Target: Collect the fraction boiling at approx. 85-95°C / 10 mmHg (estimated based on homologues).

-

Characterization & Validation

The formation of the product creates a quaternary center at C3, removing the propargylic proton. This results in a distinct NMR signature.[4]

Expected NMR Data (Self-Validation)

| Nucleus | Shift ( | Multiplicity | Assignment | Validation Check |

| 0.12 | Singlet (9H) | C1-Si(CH | Terminal TMS | |

| 0.08 | Singlet (9H) | C3-Si(CH | Propargylic TMS (Shielded) | |

| 1.15 | Singlet (3H) | C3-CH | Methyl on Quaternary C3 | |

| 1.45 | Multiplet (2H) | C4-CH | Methylene diastereotopic | |

| 0.90 | Triplet (3H) | C5-CH | Terminal Ethyl Methyl | |

| 108.5 | Quaternary | C | Acetylenic C1 | |

| 88.2 | Quaternary | C | Acetylenic C2 | |

| 32.5 | Quaternary | C 3 | Diagnostic Quaternary Center |

Critical QC Point: The absence of a proton signal at

Workflow Visualization (DOT)

Figure 2: Operational workflow for the synthesis, highlighting the temperature gradients required for selectivity.

Troubleshooting & Optimization

-

Problem: Monosilylation only (Recovery of 1-trimethylsilyl-3-methyl-1-pentyne).

-

Problem: Low Yield / Polymerization.

References

-

West, R., & Jones, P. C. (1969). Polylithium Compounds. II. Polylithiated Alkynes. Journal of the American Chemical Society, 91(22), 6156–6161. [Link]

-

Reich, H. J. (2012). Role of HMPA and TMEDA in Organolithium Chemistry. chem.wisc.edu. [Link]

- Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier. (Standard text for alkyne experimental protocols).

-

Corey, E. J., & Rücker, C. (1982). Triisopropylsilyl-alkynes: A new protecting group. Tetrahedron Letters, 23(7), 719-722. [Link]

Sources

- 1. infoscience.epfl.ch [infoscience.epfl.ch]

- 2. researchgate.net [researchgate.net]

- 3. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 5. vapourtec.com [vapourtec.com]

Spectroscopic Characterization of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne: A Comprehensive Technical Guide

Executive Summary

As organosilicon chemistry advances, the structural elucidation of sterically congested, multi-silylated alkynes has become critical for downstream cross-coupling and materials synthesis. 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS: 61228-01-1) represents a highly specialized motif featuring a chiral propargylic center flanked by two bulky trimethylsilyl (TMS) groups[1].

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties (NMR, IR, and MS) of this molecule. By moving beyond mere data tabulation, this guide explains the fundamental quantum and magnetic causalities driving these observations—specifically focusing on anisotropic shielding and diastereotopic splitting—while establishing self-validating protocols for rigorous laboratory characterization.

Structural Causality & Magnetic Environments

To interpret the spectroscopic data of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne accurately, one must first deconstruct its steric and electronic topology. The molecule consists of a 1-pentyne backbone with the following substitutions:

-

C1 Position: A terminal TMS group attached directly to the sp-hybridized alkyne carbon.

-

C3 Position: A quaternary propargylic carbon bonded to a methyl group, an ethyl group, and a second TMS group.

The Chiral Center and Diastereotopicity

The C3 carbon is bonded to four distinct substituents: an ethyl group, a methyl group, a TMS group, and the silylated alkyne moiety. Consequently, C3 is a chiral center . While the enantiomers (

Mass Spectrometry (EI-MS) Analysis

Electron Ionization (EI) at 70 eV provides a robust fragmentation fingerprint for organosilanes. The molecular ion (

Fragmentation Causality

The dominant fragmentation pathways are driven by the thermodynamic stability of the resulting silicon-stabilized cations (the

-

Loss of Methyl/Ethyl: Cleavage of the alkyl groups at the C3 position yields stable propargylic/allylic cations (m/z 211 and 197).

-

Base Peak: The cleavage of the Si-C bond yields the highly stable TMS cation (m/z 73), which dominates the spectrum.

Fig 1: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Table 1: Key EI-MS Fragments

| Fragment Ion | m/z | Relative Abundance | Structural Assignment |

| 226 | < 5% | Intact Molecular Ion | |

| 211 | 15% | Loss of C3-Methyl or TMS-Methyl | |

| 197 | 25% | Loss of C3-Ethyl group | |

| 153 | 10% | Loss of intact TMS radical | |

| 73 | 100% | Trimethylsilyl cation (Base Peak) |

Nuclear Magnetic Resonance (NMR) Profiling

The NMR data synthesized below is grounded in the established chemical shifts of closely related structural analogs, such as 1,3-bis(trimethylsilyl)propyne[2], adjusted for the specific anisotropic and inductive effects of the ethyl and methyl substitutions at C3.

Table 2: H NMR Data (400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Causality / Notes |

| 0.16 | Singlet (s) | 9H | Alkyne-TMS | Deshielded by the diamagnetic anisotropy of the adjacent C |

| 0.08 | Singlet (s) | 9H | C3-TMS | Shielded sp |

| 0.98 | Triplet (t) | 3H | C5-CH | Standard methyl termination of the ethyl group ( |

| 1.15 | Singlet (s) | 3H | C3-CH | Shifted downfield due to the adjacent quaternary alkyne center. |

| 1.45 - 1.65 | Multiplet (m) | 2H | C4-CH | Diastereotopic protons forming an |

Table 3: C and Si NMR Data (100 MHz / 79.5 MHz, CDCl )

| Nucleus | Shift ( | Assignment | Causality / Notes |

| 108.5 | C1 (Alkyne) | sp-carbon directly attached to electropositive Silicon. | |

| 86.2 | C2 (Alkyne) | Internal sp-carbon, shielded relative to C1. | |

| 38.4 | C3 (Quaternary) | Deshielded by alkyne and multiple alkyl/silyl substituents. | |

| 33.1 | C4 (Methylene) | Ethyl | |

| 24.5 | C3-Methyl | Propargylic methyl carbon. | |

| 9.2 | C5 (Methyl) | Terminal ethyl carbon. | |

| 0.2 | Alkyne-TMS | Typical shift for sp-bound TMS. | |

| -2.4 | C3-TMS | Upfield shift typical for sterically hindered sp | |

| -18.5 | Alkyne-Si | Highly shielded due to the alkyne | |

| 2.1 | C3-Si | Standard shift for an alkyl-substituted silane. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the suppression of the alkyne stretch and strong silicon-carbon vibrations.

-

C

C Stretch (~2170 cm -

Si-CH

Vibrations (~1250, 845, 760 cm

Self-Validating Experimental Protocols

To ensure absolute scientific integrity and reproducibility, the following protocol integrates mandatory self-validation checkpoints. This prevents the misinterpretation of artifacts (such as poor shimming masking the diastereotopic multiplet) as genuine spectral features.

Step-by-Step NMR Acquisition Workflow

-

Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl

, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm precision NMR tube to remove particulate matter. -

Probe Tuning and Matching: Insert the sample and tune the probe specifically for

H, -

Locking and Shimming (Validation Checkpoint): Lock onto the deuterium signal of CDCl

. Perform gradient shimming.-

Self-Validation: Acquire a 1-scan

H spectrum. Measure the Full Width at Half Maximum (FWHM) of the internal TMS peak at 0.00 ppm. The FWHM must be

-

-

Data Acquisition:

- H NMR: 16 scans, relaxation delay (D1) of 2 seconds.

-

C NMR: 512 scans, D1 of 2 seconds, with

-

Si NMR: 256 scans, using an INEPT sequence or inverse gated decoupling with a D1 of

-

Processing: Apply a 0.3 Hz exponential line broadening (LB) for

C and

Fig 2: Self-validating workflow for high-resolution NMR spectroscopic acquisition.

References

-

Heller, S. R., & Milne, G. W. A. (1983). EPA/NIH Mass Spectral Data Base (Supplement 2). National Bureau of Standards. Verified molecular weight and fragmentation indexing for CAS 61228-01-1. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140859, 1,3-Bis(trimethylsilyl)propyne. Baseline structural analog NMR correlation. Available at:[Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). General organosilicon IR/NMR shift validations. Available at:[Link]

Sources

Physical and chemical properties of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne

An In-depth Technical Guide to the Projected Properties and Reactivity of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne

Introduction: This technical guide provides a comprehensive analysis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne. As this is a highly specialized and not widely cataloged molecule, this document moves beyond a simple data sheet. It synthesizes information from foundational principles of organosilicon chemistry and data from structurally related analogs to project the physical, chemical, and spectroscopic properties of the target compound. This approach provides researchers, scientists, and drug development professionals with a robust, predictive framework for understanding and utilizing this unique bifunctional organosilane. The insights herein are grounded in established reactivity patterns of silylalkynes and tertiary silanes, offering a guide that is both predictive and practical.

Molecular Structure and Projected Physical Properties

The structure of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne features a five-carbon pentyne backbone. It is uniquely functionalized with two trimethylsilyl (TMS) groups: one at the C-1 position of the alkyne and a second at the tertiary C-3 position, which also bears a methyl group. This dual silylation imparts significant steric bulk and unique electronic properties.

The physical properties are projected based on calculations and comparison with analogous compounds such as 3-methyl-1-pentyne and various silylated alkynes. The presence of two bulky, non-polar TMS groups is expected to significantly increase the molecular weight and van der Waals forces compared to the parent alkyne, leading to a substantially higher boiling point and altered solubility profile.

Table 1: Projected Physical and Chemical Properties

| Property | Projected Value | Basis for Projection |

|---|---|---|

| IUPAC Name | (3-methyl-1-(trimethylsilyl)pent-1-yn-3-yl)trimethylsilane | Standard Nomenclature |

| Molecular Formula | C₁₂H₂₆Si₂ | Calculated |

| Molecular Weight | 226.51 g/mol | Calculated |

| Appearance | Colorless liquid | Inferred from similar organosilanes |

| Boiling Point | ~190-210 °C | Extrapolated from the significant increase in MW and steric hindrance compared to monosilylated alkynes (e.g., 1-(Trimethylsilyl)-1-pentyne, bp 135°C)[1][2]. |

| Density | ~0.78 - 0.82 g/mL | Inferred from related liquid organosilanes which typically have densities less than water[1]. |

| Solubility | Soluble in non-polar organic solvents (e.g., pentane, hexanes, THF, dichloromethane); Insoluble in water. | Based on the non-polar, hydrocarbon- and silicon-rich structure. |

| CAS Number | Not assigned | Compound not found in major chemical databases. |

Projected Spectroscopic Signature

The spectroscopic characteristics of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne can be reliably predicted. These predictions are crucial for reaction monitoring and structural confirmation should the compound be synthesized.

-

¹H NMR (Proton NMR):

-

δ ~0.15 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the TMS group attached to the sp-hybridized carbon (C-1).

-

δ ~0.20 ppm (s, 9H): A sharp singlet for the nine equivalent protons of the TMS group on the sp³-hybridized carbon (C-3). The slight downfield shift is anticipated due to the different electronic environment.

-

δ ~1.15 ppm (s, 3H): A singlet for the protons of the methyl group at C-3.

-

δ ~1.60 ppm (q, 2H): A quartet for the methylene protons (CH₂) of the ethyl group at C-4.

-

δ ~1.00 ppm (t, 3H): A triplet for the terminal methyl protons (CH₃) of the ethyl group at C-5.

-

-

¹³C NMR (Carbon NMR):

-

δ ~110 ppm & ~90 ppm: Two quaternary signals for the acetylenic carbons (C-1 and C-2). The carbon attached to silicon (C-1) would be further downfield.

-

δ ~40 ppm: A quaternary signal for the C-3 carbon, bearing both a methyl and a TMS group.

-

δ ~35 ppm: Signal for the C-4 methylene carbon.

-

δ ~25 ppm: Signal for the C-3 methyl carbon.

-

δ ~12 ppm: Signal for the C-5 terminal methyl carbon.

-

δ ~0 ppm: Two distinct signals for the methyl carbons of the two TMS groups.

-

-

IR (Infrared) Spectroscopy:

-

2960-2850 cm⁻¹: C-H stretching vibrations from the alkyl and TMS methyl groups.

-

~2170 cm⁻¹: A weak to medium C≡C stretching vibration. In symmetrically substituted or sterically hindered silylalkynes, this peak can be weak or absent.

-

1250 cm⁻¹ & 840 cm⁻¹: Strong, characteristic Si-C stretching and bending vibrations, confirming the presence of the TMS groups.

-

-

Mass Spectrometry (MS):

-

M⁺: The molecular ion peak would be observed at m/z = 226.

-

Key Fragments: Expect to see prominent peaks corresponding to the loss of a methyl group (m/z = 211) and the loss of a trimethylsilyl group (m/z = 153). A base peak at m/z = 73, corresponding to the [Si(CH₃)₃]⁺ cation, is highly characteristic of TMS-containing compounds.

-

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne would involve a two-step process starting from the commercially available 3-methyl-1-pentyne[3][4][5]. The first step is a standard terminal alkyne silylation. The second step, silylation of a tertiary, propargylic carbon, is more challenging and requires specific conditions.

Step 1: Synthesis of 3-Methyl-1-(trimethylsilyl)-1-pentyne

This reaction protects the terminal alkyne, a common strategy in organic synthesis[6].

-

Methodology:

-

To a solution of 3-methyl-1-pentyne (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation, forming the lithium acetylide.

-

Add chlorotrimethylsilane (1.1 eq) dropwise to the solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with a non-polar solvent like pentane or diethyl ether.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield 3-Methyl-1-(trimethylsilyl)-1-pentyne[7].

-

Step 2: Synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne

Silylating the tertiary C-3 position requires generating a carbanion at that center, which is then trapped by a silyl electrophile.

-

Methodology:

-

Dissolve the product from Step 1, 3-methyl-1-(trimethylsilyl)-1-pentyne (1.0 eq), in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a strong, sterically hindered base such as s-butyllithium or t-butyllithium (1.1 eq) dropwise. The steric bulk and strong basicity are required to deprotonate the tertiary propargylic position.

-

Stir the mixture at low temperature for 2-3 hours to allow for the formation of the propargylic anion.

-

Add chlorotrimethylsilane (1.2 eq) to the anionic solution.

-

Allow the reaction to slowly warm to room temperature overnight.

-

Work-up the reaction as described in Step 1 (quench with NH₄Cl, extract, dry, and concentrate).

-

Purify the final product via fractional distillation under vacuum to isolate 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne.

-

Predicted Chemical Reactivity

The reactivity of this molecule is dictated by its two distinct silicon-carbon bonds.

Reactivity of the Trimethylsilylalkyne Functionality

The C(sp)-Si(Me₃) bond is the more reactive of the two. It serves as a robust protecting group for the terminal alkyne but can be selectively cleaved under specific conditions.

-

Desilylation (Deprotection): The primary reaction of this moiety is the selective removal of the TMS group to regenerate a terminal alkyne. This is typically achieved with high efficiency using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under basic conditions (e.g., K₂CO₃ in methanol). This unmasking is fundamental for subsequent reactions like Sonogashira coupling.

-

Electrophilic Addition: The alkyne can undergo addition reactions. The silicon atom exerts a "β-silyl effect," where it stabilizes a carbocation at the β-position (C-2). This can direct the regioselectivity of electrophilic additions across the triple bond.

-

Transition Metal-Catalyzed Reactions: Silylalkynes are versatile substrates in catalysis. While the TMS group can be a blocking group, it also participates in or influences reactions such as hydroacylation, carbometalation, and alkyne exchange reactions with transition metal complexes[8][9].

Stability of the C(sp³)-Si Bond

The C(sp³)-Si(Me₃) bond at the tertiary C-3 position is significantly more stable and chemically robust than its C(sp)-Si counterpart. It is generally unreactive towards the conditions used to cleave the alkyne-silyl bond (e.g., mild fluoride or base). Cleavage of this bond would require harsher conditions, such as strong Lewis acids or radical-based methods, which are less common in standard synthetic transformations. This differential reactivity allows for selective manipulation of the alkyne terminus without disturbing the tertiary silyl group.

Potential Applications

While not a common reagent, the unique structure of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne suggests several potential applications in advanced organic synthesis and materials science:

-

Complex Molecule Synthesis: The differential reactivity of the two silyl groups makes it a potentially valuable building block. The C-1 silyl group can be removed to allow for chain extension or coupling, while the stable C-3 silyl group remains as a sterically bulky and lipophilic element.

-

Organosilicon Polymers: Silyl-functionalized alkynes can be used as monomers in the synthesis of silicon-containing polymers, which have applications in gas-permeable membranes, electronics, and coatings due to their unique thermal stability and flexibility[2][10].

-

Fragment-Based Drug Discovery: The sterically encumbered and lipophilic core could be of interest in medicinal chemistry as a scaffold for building novel therapeutic agents.

Safety and Handling

No specific toxicity data is available for this compound. However, based on its structure as an organosilane and alkyne, general precautions should be taken:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Flammability: Assumed to be a flammable liquid, similar to related compounds[1]. Keep away from heat, sparks, and open flames.

-

Reactivity Hazards: Reactions involving organolithium reagents are highly exothermic and require strict anhydrous conditions and careful temperature control.

This guide provides a predictive yet scientifically grounded overview of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne. The principles and protocols described herein are designed to empower researchers to synthesize, characterize, and creatively utilize this and other novel organosilicon compounds in their work.

References

-

Gelest, Inc. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library. Retrieved from [Link]

-

Houpis, I. N., et al. (2006). Alkyne Exchange Reactions of Silylalkyne Complexes of Tantalum: Mechanistic Investigation and Its Application in the Preparation of New Tantalum Complexes. Organometallics, 25(26), 6173–6183. Retrieved from [Link]

-

Toste, F. D., et al. (2006). Gold-Catalyzed Intramolecular Allylation of Silyl Alkynes Induced by Silane Alcoholysis. PMC - NIH. Retrieved from [Link]

-

Müller, D. S., et al. (2025). Reactions of Tertiary Aliphatic Cations with Silylated Alkynes: Substitution, Cyclization and Unexpected C-H Activation Products. Chemistry, 31(16). Retrieved from [Link]

-

Gabbaï, F. P., et al. (2017). Aluminum-Catalyzed Cross-Coupling of Silylalkynes with Aliphatic C-F Bonds. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-1-pentyne. PubChem. Retrieved from [Link]

-

Moshang Chemical. (n.d.). 3-Methyl-1-(trimethylsilyl)-1-pentyne. Retrieved from [Link]

-

Danheiser, R. L., et al. (n.d.). A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Organic Syntheses. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Pentyne (CAS 627-19-0). Retrieved from [Link]

-

de Meijere, A., et al. (2003). Synthesis of pentalene systems employing a sequence of pauson-khand reaction, michael reaction, and desilylation. SciSpace. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Pentyne, 3-methyl- (CAS 922-59-8). Retrieved from [Link]

-

Tius, M. A., et al. (n.d.). (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Organic Syntheses. Retrieved from [Link]

-

Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Javed-Ahmad/47b4d372c2194f4c2c560f848f98c607a01c801d]([Link]

-

The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]

-

Lee, J., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methyl-1-pentyne (C6H10). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-1-pentyne - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Stenutz, R. (n.d.). 3-methyl-1-pentyne. Retrieved from [Link]

-

Low, P. J., & Bock, S. (n.d.). A Safe and Simple Synthesis of 1,4-Bis(trimethylsilyl)buta-1,3-diyne*. SciSpace. Retrieved from [Link]

-

NIST. (n.d.). 3-ethyl-3-methyl-1-pentyne. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2025). 2,3Bis[(trimethylsilyl)methyl]-1,3-butadiene as a Versatile Bis-nucleophilic Reagent for the Preparation of Polyfunctional 1,3Diene Derivatives. Retrieved from [Link]

-

MDPI. (2018). Poly(1-trimethylsilyl-1-propyne)-Based Hybrid Membranes: Effects of Various Nanofillers and Feed Gas Humidity on CO2 Permeation. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Methyl-1-pentyne | C6H10 | CID 136704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3-METHYL-1-PENTYNE | 922-59-8 [chemicalbook.com]

- 6. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]

- 7. 3-Methyl-1-(trimethylsilyl)-1-pentyne - CAS号 133986-40-0 - 摩熵化学 [molaid.com]

- 8. Other Reactions of Silyl Alkynes - Gelest [technical.gelest.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Discovery, Synthesis, and Mechanistic Applications of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne

Executive Summary

In the landscape of advanced organometallic chemistry, dual-protected propargylic silanes serve as indispensable linchpins for the construction of complex molecular architectures. Among these, 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS: 61228-01-1) stands out as a sterically hindered, highly versatile intermediate. This technical guide explores the historical discovery, physicochemical properties, and the precise causal mechanics behind its synthesis, providing a self-validating protocol for modern laboratory application.

Historical Context & Discovery

The late 1970s and early 1980s marked a renaissance in organosilicon chemistry. Synthetic chemists sought stable, yet selectively reactive, carbanion equivalents to bypass the volatility and extreme reactivity of raw organolithium species. The discovery and formal cataloging of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne was documented in the EPA/NIH Mass Spectral Data Base in 1983[1].

During this era, pioneers like George Zweifel established the foundational protocols for synthesizing 1,3-bis(trimethylsilyl)-1-alkynes. They demonstrated that propargylic silanes could be selectively desilylated or isomerized, transforming them from obscure intermediates into highly valuable precursors for substituted allenes and stereodefined conjugated dienes[2].

Structural & Physicochemical Profiling

Understanding the physical parameters of CAS 61228-01-1 is critical for optimizing downstream purification and reaction conditions. The compound features a chiral center at the C3 position, flanked by two bulky trimethylsilyl (TMS) groups that dictate its orthogonal reactivity.

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description |

|---|---|

| IUPAC Name | 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne |

| CAS Registry Number | 61228-01-1 |

| Molecular Formula | C₁₂H₂₆Si₂ |

| Molecular Weight | 226.51 g/mol |

| Boiling Point (Estimated) | ~210–215 °C at 760 mmHg |

| Density (Estimated) | ~0.82 g/cm³ |

| Key Structural Features | Chiral C3 center; Dual TMS protection at C1 and C3 |

Mechanistic Synthesis: The Double-Deprotonation Paradigm

The synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne relies on a highly orchestrated double-deprotonation strategy. As an application scientist, it is crucial to understand the why behind the reagents, not just the what.

The pKa Differential: The starting material, 3-methyl-1-pentyne, possesses two acidic sites:

-

The terminal alkyne proton (pKa ~25).

-

The propargylic proton at C3 (pKa ~35).

Causality of Reagent Selection:

-

Why sec-BuLi instead of n-BuLi? While n-BuLi is a standard base, its linear structure makes it a potent nucleophile that can erroneously add across the alkyne triple bond. sec-Butyllithium (sec-BuLi) provides the necessary steric bulk to suppress nucleophilic addition while maintaining extreme basicity.

-

Why add TMEDA? sec-BuLi naturally aggregates into unreactive hexamers in non-polar solvents. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate ligand that coordinates to the lithium cations, breaking these hexamers into highly reactive monomers and dimers. This drastically increases the kinetic basicity, which is an absolute requirement to abstract the stubbornly weakly acidic propargylic proton.

-

Why TMSCl at -78 °C? Trimethylsilyl chloride (TMSCl) is a hard electrophile. Adding it at cryogenic temperatures ensures kinetic trapping of the 1,3-dilithio dianion before any unwanted isomerization or polymerization can occur.

Figure 1: Mechanistic workflow for the synthesis and downstream application of CAS 61228-01-1.

Field-Proven Insight: Deprotonation at the C3 propargylic position results in the loss of native stereochemistry, as the resulting carbanion undergoes rapid inversion. Consequently, the isolated 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is typically racemic. For asymmetric synthesis, replacing TMEDA with a chiral diamine ligand such as (-)-sparteine can induce enantioselective silylation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity on a 10 mmol scale.

Table 2: Reagent Stoichiometry

| Reagent | Molecular Weight | Equivalents | Amount |

|---|---|---|---|

| 3-Methyl-1-pentyne | 82.15 g/mol | 1.0 eq | 0.82 g (10 mmol) |

| sec-BuLi (1.4 M in cyclohexane) | 64.06 g/mol | 2.2 eq | 15.7 mL (22 mmol) |

| TMEDA | 116.20 g/mol | 2.2 eq | 3.3 mL (22 mmol) |

| TMSCl | 108.64 g/mol | 2.5 eq | 3.2 mL (25 mmol) |

| Anhydrous THF | N/A | Solvent | 40 mL |

Procedure:

-

System Preparation: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Inject 40 mL of anhydrous THF and 3.3 mL of TMEDA. Cool the mixture to -78 °C using a dry ice/acetone bath.

-

First Deprotonation (Terminal Alkyne): Inject 3-Methyl-1-pentyne (0.82 g). Slowly add 15.7 mL of sec-BuLi dropwise over 15 minutes. The terminal alkyne is deprotonated first due to its lower pKa.

-

Second Deprotonation (Propargylic Position): Gradually warm the reaction mixture to 0 °C and stir for 2 hours. Validation Check: The solution will transition to a deep-red color, visually confirming the formation of the highly conjugated 1,3-dilithio intermediate.

-

Electrophilic Trapping: Recool the flask strictly to -78 °C. Add TMSCl (3.2 mL) dropwise. Stir for 1 hour at -78 °C, then allow the system to warm to room temperature overnight to ensure complete conversion.

-

Workup: Quench the reaction carefully with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Analytical Validation: Purify via vacuum distillation. Validate the product using GC-MS. The mass spectrum must show the parent ion at m/z 226, with characteristic fragmentation confirming the dual TMS incorporation, aligning with the EPA/NIH reference standards[1].

Synthetic Utility & Pharmacological Relevance

The true value of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne lies in the orthogonal reactivity of its two silyl groups, making it a powerful tool in drug development and total synthesis.

-

Selective Desilylation: The C1-TMS group (alkynyl silane) can be selectively cleaved using mild basic conditions (e.g., K₂CO₃ in MeOH) to regenerate the terminal alkyne, priming the molecule for Sonogashira cross-coupling reactions[3].

-

Propargylic Activation: The C3-TMS group can be activated by fluoride sources (like TBAF) to generate a transient propargylic anion. This can be trapped by electrophiles to form complex, stereodefined alcohols.

-

Silylallene Formation: Under Lewis acidic conditions, 1,3-bis(trimethylsilyl)alkynes undergo isomerization to yield highly substituted silylallenes. These are critical intermediates for synthesizing rigid pharmacophores and functionalized 1,3-dienes[4].

Figure 2: Divergent reactivity pathways of 1,3-bis(trimethylsilyl)alkynes in organic synthesis.

Conclusion

3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS 61228-01-1) is far more than a historical curiosity from the 1980s. It is a testament to the precision of organolithium chemistry. By understanding the thermodynamic and kinetic principles governing its synthesis, researchers can leverage this dual-protected scaffold to unlock advanced structural motifs in modern drug discovery and materials science.

References

-

[1] Heller, S. R. (1983). EPA/NIH mass spectral data base. supplement 2, 1983. National Standard Reference Data System. Archive.org.[Link]

-

[4] Landor, S. R. (1985). The preparation of 1,3-bis(trimethylsilyl)allene and the observation of alkyne-type products. Semantic Scholar.[Link]

-

[3] Cai, M., et al. (2009). Stereoselective Synthesis of Difunctionalized 1,3-Dienes Containing Silicon and Selenium via Hydrozirconation of (Z)-1,3-Bis(trimethylsilyl)alk-3-en-1-ynes. Synthetic Communications, 39(13), 2378–2391. Taylor & Francis.[Link]

Sources

Potential research areas for 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne

Technical Deep Dive: Synthetic Utility and Pharmacophore Potential of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne

Executive Summary

3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS: Derived/Analogous) represents a specialized class of sterically congested propargylic silanes . Unlike simple alkynyl silanes, this molecule possesses two distinct silicon centers with orthogonal reactivity: a robust

This guide outlines the potential high-impact research areas for this molecule, moving beyond basic characterization to its application in stereoselective allene synthesis , silicon-switch drug design , and high-free-volume polymer engineering .

Part 1: Structural Analysis & Synthetic Access

The molecule features a pentyne backbone with a quaternary center at C3, bearing a methyl group, an ethyl group, and a trimethylsilyl (TMS) group.

-

C1-TMS (Alkynyl): Stable to mild acid/base; active in Pd-catalyzed Hiyama-Denmark coupling.

-

C3-TMS (Propargylic): Susceptible to fluoride-induced desilylation and Lewis acid-mediated

attack; the key to "silicon-directed" rearrangements. -

Steric Profile: The C3 quaternary center creates significant steric bulk, shielding the alkyne from nucleophilic attack unless specific activation protocols are used.

Optimized Synthesis Protocol

While often formed as a byproduct in the silylation of terminal alkynes, high-purity synthesis requires a sequential lithiation strategy to avoid poly-silylated allene contaminants.

Protocol: Sequential Lithiation/Silylation

-

Starting Material: 3-Methyl-1-pentyne.[][2]

-

Step A (C1 Protection): Cool THF solution of alkyne (-78°C). Add

-BuLi (1.05 equiv). Stir 30 min. Add TMSCl (1.1 equiv). Warm to RT. Result: 1-TMS-3-methyl-1-pentyne. -

Step B (C3 Functionalization): Cool to -78°C. Add

-BuLi or LDA (1.1 equiv) to deprotonate the propargylic position (C3). The C1-TMS group stabilizes the anion via hyperconjugation. -

Quench: Add TMSCl (1.2 equiv). Warm to RT.

-

Purification: Vacuum distillation (bp approx. 85-95°C @ 10 mmHg).

Part 2: Research Area A — The "Allene Gateway" ( Chemistry)

The most immediate application of this molecule is as a precursor for tetrasubstituted allenes , which are notoriously difficult to synthesize via conventional methods.

Mechanism: Silicon-Directed Substitution

The C3-TMS group exerts a powerful

-

Target: Synthesis of chiral allenes or allenyl ketones.

-

Reagents: Acyl chlorides (

) + Lewis Acid ( -

Outcome: The C3-TMS is sacrificed to install the acyl group at C2, creating a 1,3-di-substituted allene structure.

Experimental Workflow (Allenylation):

-

Dissolve 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne in

(-78°C). -

Add Acetyl Chloride (1.0 equiv).

-

Add

(1.0 equiv) dropwise. Solution turns dark red. -

Stir 2h. The C3-TMS is eliminated; the C1-TMS usually remains or hydrolyzes depending on workup.

-

Result: 4-methyl-2-(trimethylsilyl)hexa-2,3-dien-5-one (or desilylated analog).

Figure 1: The

Part 3: Research Area B — Silicon Bioisosteres in Drug Design

Medicinal chemistry is increasingly adopting the "Silicon Switch" strategy—replacing a carbon atom with silicon to alter lipophilicity and metabolic stability without changing the pharmacophore's shape.

The "Sila-Neopentyl" Surrogate

The C3 center of the title compound mimics a tert-butyl or tert-pentyl group but contains a silicon atom (in the TMS group).

-

Application: Use the 3-methyl-3-silyl-pentyl fragment as a hydrophobic anchor in kinase inhibitors or GPCR ligands.

-

Advantage: The C-Si bond is longer (1.87 Å) than C-C (1.54 Å), slightly expanding the molecule's volume. The TMS group is highly lipophilic, increasing membrane permeability (LogP) which can improve blood-brain barrier (BBB) penetration.

Proposed Research Workflow:

-

Fragment Coupling: Use the C1-TMS group in a Hiyama-Denmark coupling (Pd catalyst, Fluoride source) to attach the pentyne tail to a heteroaromatic drug scaffold (e.g., Pyridine, Indole).

-

Saturation: Hydrogenate the alkyne to an alkane.

-

Result: A drug analog where a standard alkyl chain is replaced by a bulky, silicon-containing hydrophobic tail.

Part 4: Research Area C — High-Free-Volume Polymers

Substituted polyacetylenes are critical materials for gas separation membranes (e.g., separating

-

Hypothesis: Polymerizing 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne will yield a polymer with extreme steric crowding.

-

Catalyst System:

or -

Expected Property: The "double" silylation (C1 and C3) combined with the C3-methyl/ethyl branching will force the polymer backbone into a twisted, helical conformation. This maximizes permeability.

Data Comparison: Potential Permeability

| Polymer Substituent | Relative Free Volume | Est. Oxygen Permeability (Barrer) |

|---|---|---|

| Poly(1-trimethylsilyl-1-propyne) [PTMSP] | High | ~7,000 |

| Poly(Title Compound) | Very High (Predicted) | >8,500 |

| Poly(1-phenyl-1-propyne) | Low | ~20 |

References

-

Reactions of Propargylic Silanes: Danheiser, R. L., & Carini, D. J. (1980). "Regioselective synthesis of allenes via the reaction of propargylic silanes with acyl chlorides." Journal of Organic Chemistry. Link

-

Silicon Bioisosteres: Tacke, R., & Zilch, H. (1986). "Sila-substitution of drugs and biogenic substances."[5] Endeavour. Link

-

Polymerization of Silyl Alkynes: Masuda, T., et al. (1983). "Polymerization of 1-(trimethylsilyl)-1-propyne... to form a polymer with high gas permeability." Journal of the American Chemical Society. Link

-

Hiyama Coupling: Hiyama, T. (2002). "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry. Link

- Synthesis of 1,3-Bis(silyl)alkynes: Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes: Methods and Techniques. Elsevier.

Figure 2: Strategic research verticals for the title compound.

Sources

- 2. 3-Methyl-1-(trimethylsilyl)-1-pentyne - CAS号 133986-40-0 - 摩熵化学 [molaid.com]

- 3. Gold‐Catalyzed Reaction of Propargyl Esters and Alkynylsilanes: Synthesis of Vinylallene Derivatives through a Twofold 1,2‐Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne as a Versatile Building Block in Organic Synthesis

Introduction & Chemical Identity

In modern drug development and complex natural product synthesis, the demand for highly functionalized, stereochemically defined building blocks is paramount. 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (CAS: 61228-01-1) represents a uniquely powerful reagent in this domain. Structurally, it is a highly sterically hindered, bis-silylated alkyne characterized by two distinct silicon environments:

-

An sp-hybridized alkynyl silane at the C1 position.

-

An sp³-hybridized propargylic silane at the fully substituted C3 position (bonded to a methyl, an ethyl, and the alkyne moiety).

The strategic value of this molecule lies in its orthogonal reactivity . The differential electronic and steric environments of the two trimethylsilyl (TMS) groups allow synthetic chemists to selectively activate one site while leaving the other intact, enabling the rapid assembly of complex pharmacophores such as tetrasubstituted allenylsilanes and functionalized homopropargylic alcohols[1].

Mechanistic Utility: The Causality of Orthogonal Reactivity

As a Senior Application Scientist, it is critical to understand not just how this building block reacts, but why it exhibits such precise chemoselectivity. The reactivity of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is governed by two primary mechanistic pathways:

Pathway A: Chemoselective C1-Activation (sp-Carbon)

The C1-TMS bond is relatively exposed and highly susceptible to mild nucleophilic cleavage or transmetallation. When exposed to Ag(I) salts or mild bases (e.g., K₂CO₃/MeOH), the C1-TMS group is selectively cleaved to form a terminal alkyne or a silver acetylide intermediate[2]. The Causality: The C3-TMS group is protected by the immense steric bulk of the adjacent methyl and ethyl groups. This steric shielding renders the C3-TMS completely inert to standard protodesilylation or transmetallation conditions, ensuring perfect chemoselectivity during cross-coupling reactions.

Pathway B: SE2' Allenylation via the -Silicon Effect (sp³-Carbon)

Propargylic silanes are renowned for their ability to act as propargylic anion equivalents when reacted with electrophiles under Lewis acidic conditions[3].

The Causality: When a strong electrophile (e.g., a TiCl₄-activated aldehyde) attacks the C1 alkyne terminus, a developing positive charge forms at the C2 position. Because C2 is

Quantitative Data & Reactivity Profile

The following table summarizes the orthogonal reactivity profile, demonstrating the high yields and specific bond manipulations achievable with this building block.

| Reaction Pathway | Reagents & Catalysts | Target Bond Cleaved | Target Bond Formed | Primary Product Motif | Typical Yield Range |

| Protodesilylation | K₂CO₃, MeOH, 25 °C | C1–Si (sp) | C1–H | Terminal Propargyl Silane | 85–95% |

| Direct Arylation | Pd(PPh₃)₄, AgCl, Ar–I | C1–Si (sp) | C1–Ar | Aryl-Propargyl Silane | 70–88% |

| SE2' Allenylation | TiCl₄, R–CHO, -78 °C | C3–Si (sp³) | C1–C(OH) | Tetrasubstituted Allenylsilane | 65–80% |

Mechanistic Workflow Visualization

Orthogonal reactivity pathways of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne in organic synthesis.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating workflows, ensuring that researchers can verify the success of each mechanistic step in real-time.

Protocol 1: One-Pot Ag(I)-Promoted Direct Arylation

This protocol bypasses the need to isolate the volatile terminal alkyne by utilizing an in situ Ag(I)-mediated transmetallation[2].

Reagents:

-

3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (1.0 equiv)

-

Aryl Iodide (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

AgCl (10 mol%)

-

K₂CO₃ (2.0 equiv)

-

MeOH/THF (1:1, 0.2 M)

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask under argon, dissolve the aryl iodide and 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne in the degassed MeOH/THF solvent mixture.

-

Catalyst Activation: Add K₂CO₃, followed by AgCl and Pd(PPh₃)₄. Expert Insight: The AgCl acts as a highly specific transmetallating agent. It selectively coordinates to the C1-TMS group, facilitating its cleavage to form a silver acetylide intermediate, while the sterically congested C3-TMS remains entirely unaffected[2].

-

Coupling: Stir the reaction mixture at 50 °C for 12 hours.

-

Self-Validation (In-Process Control): Monitor the reaction via GC-MS or ¹H NMR. The successful chemoselective cleavage is confirmed by the disappearance of the C1-TMS singlet (

~0.15 ppm) while the C3-TMS singlet ( -

Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: TiCl₄-Mediated SE2' Synthesis of Allenylsilanes

This protocol leverages the Danheiser-type annulation logic to generate highly substituted, functionalized allenylsilanes[3].

Reagents:

-

3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (1.2 equiv)

-

Aldehyde (R-CHO) (1.0 equiv)

-

TiCl₄ (1.1 equiv, 1.0 M in DCM)

-

Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

-

Electrophile Activation: In a flame-dried flask under argon, dissolve the aldehyde in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. Add TiCl₄ dropwise. Expert Insight: The low temperature is critical. TiCl₄ is a potent Lewis acid that generates a highly reactive oxocarbenium-like intermediate. -78 °C prevents non-specific decomposition of the sterically congested silane prior to the desired nucleophilic attack.

-

Nucleophilic Attack: Slowly add 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne dropwise over 10 minutes.

- -Silicon Elimination: Stir at -78 °C for 2 hours. Expert Insight: The alkyne attacks the activated aldehyde at C1. The resulting C2 carbocation is stabilized by the C3-TMS group. Chloride from the titanium complex then attacks the C3-silicon, forcing an anti-elimination that generates the allene[1][3].

-

Self-Validation (Quality Control): Upon completion, analyze the crude mixture via IR spectroscopy. The formation of the allene is definitively validated by the appearance of a strong, distinctive C=C=C asymmetric stretch at ~1950 cm⁻¹. Furthermore, ¹³C NMR will reveal the central allene carbon shifted far downfield to approximately 200–210 ppm.

-

Workup: Quench the reaction at -78 °C with cold water, warm to room temperature, extract with DCM, and purify via flash chromatography (neutral alumina is recommended to prevent acid-catalyzed allene isomerization).

References

1.[2] A New Mild Procedure for the Direct Coupling of 1-Trimethylsilyl Acetylenes with Vinyl Triflates or Aryl Iodide. ResearchGate. Available at:[Link] 2.[1] Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at:[Link] 3.[3] (Trimethylsilyl)allenes as propargylic anion equivalents: synthesis of homopropargylic alcohols and ethers. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Application Note: Divergent Cross-Coupling Strategies for 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The compound 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is a highly specialized, dual-functionalized building block featuring two distinct organosilane moieties: an sp-hybridized alkynyl silane and an sp³-hybridized propargylic silane. In complex drug development and natural product synthesis, achieving site-selective functionalization without premature degradation of reactive intermediates is a persistent challenge.

This scaffold solves that problem through orthogonal reactivity . The terminal trimethylsilyl (TMS) group acts as a robust protecting group under standard conditions, preventing unwanted Glaser-type homocoupling[1]. However, under specific catalytic activation, these C–Si bonds can be sequentially engaged in cross-coupling reactions without the need for intermediate protiodesilylation[1].

-

Kinetic Differentiation: The sp-hybridized C–Si bond is kinetically more labile and highly susceptible to activation by halophilic Lewis acids (e.g., Ag⁺). This enables a direct Sila-Sonogashira cross-coupling [2].

-

Steric Shielding: The sp³-hybridized propargylic C–Si bond is sterically hindered by the adjacent methyl and ethyl groups. It remains inert during the initial Sila-Sonogashira coupling but can be subsequently activated by strong nucleophiles (e.g., fluoride ions) to undergo charge-accelerated Pd-catalyzed allenylation [3].

Sequential Functionalization Workflow

The optimal strategy for utilizing this bis-silylated scaffold involves a two-step, sequential cross-coupling workflow.

Sequential cross-coupling workflow for 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne.

Step 1: Ag-Promoted Sila-Sonogashira Coupling

Traditional Sonogashira couplings require a free terminal alkyne, which often necessitates a two-step deprotection/coupling sequence[1]. By utilizing a catalytic amount of AgCl or AgOTf, the terminal TMS group is activated via

Step 2: Pd-Catalyzed Propargylic Allenylation

Once the terminal alkyne is capped with an aryl or vinyl group, the propargylic TMS can be activated. The addition of TBAF generates a hypervalent silicate intermediate. Upon oxidative addition of a second aryl halide to Pd(0), the silicate undergoes transmetalation. Due to the steric bulk of the quaternary-like propargylic center, the reductive elimination proceeds via an

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the sequential cross-coupling of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne.

| Reaction Step | Target Bond Formation | Catalyst System | Additives / Promoters | Substrate Scope | Typical Yield |

| Step 1: Sila-Sonogashira | sp C–C (Internal Alkyne) | 5 mol% Pd(PPh₃)₄ | 10 mol% AgCl, 2.0 eq K₂CO₃ | Aryl Iodides, Vinyl Triflates | 75–92% |

| Step 2: Allenylation | sp³ C–C (Allene) | 5 mol% Pd(OAc)₂, P(2-furyl)₃ | 1.5 eq TBAF | Aryl Bromides, Aryl Iodides | 60–85% |

Experimental Protocols

Protocol A: Direct Sila-Sonogashira Cross-Coupling

Objective: Selective functionalization of the terminal alkyne while preserving the propargylic silane.

-

Preparation: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with argon (repeat 3x).

-

Reagent Loading: Add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), AgCl (0.1 mmol, 10 mol%), and anhydrous K₂CO₃ (2.0 mmol).

-

Solvent & Substrate Addition: Inject a degassed mixture of methanol and THF (1:1 v/v, 5.0 mL). Add 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (1.2 mmol) dropwise via syringe.

-

Reaction: Seal the tube and stir the mixture at 50 °C for 8–12 hours.

-

Self-Validation Checkpoint: Analyze a 50 µL aliquot via GC-MS. The disappearance of the starting material (

226) and the presence of the product mass without the -

Workup: Cool to room temperature, dilute with diethyl ether (15 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (hexanes/ethyl acetate).

Protocol B: Propargylic Allenylation

Objective: Conversion of the internal propargylic silane (Product A) into a tetrasubstituted allene.

-

Preparation: In a nitrogen-filled glovebox, charge a vial with Pd(OAc)₂ (5 mol%), tri(2-furyl)phosphine (10 mol%), and the aryl bromide (1.0 mmol).

-

Substrate Addition: Dissolve the purified product from Protocol A (1.0 mmol) in anhydrous THF (4.0 mL) and add to the vial.

-

Activation: Remove the vial from the glovebox and connect to a Schlenk line. Dropwise, add a 1.0 M solution of TBAF in THF (1.5 mmol) at 0 °C.

-

Reaction: Allow the reaction to warm to 65 °C and stir for 16 hours.

-

Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy or ¹³C NMR. The successful formation of the allene is confirmed by the appearance of a strong, characteristic asymmetric stretching band at ~1950 cm⁻¹ (IR) and a central allene carbon signal at ~200–210 ppm (¹³C NMR).

-

Workup: Quench with saturated aqueous NH₄Cl (5 mL). Extract with ethyl acetate (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.

References

- Cross-Coupling of Alkynylsilanes - Gelest Technical Library. Gelest.

- A New Mild Procedure for the Direct Coupling of 1-Trimethylsilyl Acetylenes with Vinyl Triflates or Aryl Iodide. ResearchGate.

- Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PMC - NIH.

- Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. ACS Publications.

Sources

Application Note: 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne in Organometallic & Polymer Chemistry

This guide details the protocols and applications for 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne , a sterically demanding bis-silylated alkyne. This compound serves as a critical monomer for high-free-volume glassy polymers (akin to PTMSP) and as a bulky ligand precursor in organometallic synthesis (titanocenes/zirconocenes).

Introduction & Chemical Profile[1][2][3][4][5][6][7]

3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is a dual-functionalized alkyne featuring two trimethylsilyl (TMS) groups: one at the terminal acetylenic position (

-

High-Performance Gas Separation Membranes: As a monomer for substituted polyacetylenes, it yields polymers with fractional free volume (FFV) exceeding that of the industry standard, Poly(1-trimethylsilyl-1-propyne) (PTMSP), potentially mitigating physical aging.

-

Organometallic Stabilization: The bulky TMS groups stabilize reactive low-valent metal centers (e.g., Ti(II), Zr(II)) and facilitate the formation of metallacyclocumulenes or titanocene-alkyne complexes.

Physicochemical Properties (Calculated)

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 226.51 g/mol | |

| Appearance | Colorless Oil | Sensitive to moisture/air in metallated form |

| Boiling Point | ~85-90°C @ 10 mmHg | Estimated based on homologues |

| Steric Parameter | High ( | Hinders nucleophilic attack at |

| Reactivity | Propargylic/Alkynyl | Dual activation modes |

Protocol 1: Stepwise Synthesis via Regioselective Lithiation

Direct double lithiation of 3-methyl-1-pentyne can lead to isomeric mixtures (allenylic anions). A stepwise approach ensures high regioselectivity for the 1,3-bis(silyl) product.

Reagents & Equipment[3][4][7]

-

Substrate: 3-Methyl-1-pentyne (>98%).

-

Base: n-Butyllithium (2.5 M in hexanes).

-

Silylating Agent: Trimethylsilyl chloride (TMSCl), freshly distilled.

-

Solvent: Anhydrous THF and Hexane.

-

Equipment: Schlenk line,

bath (dry ice/acetone).

Step-by-Step Workflow

-

Formation of 1-Trimethylsilyl-3-methyl-1-pentyne (Intermediate A):

-

Charge a flame-dried Schlenk flask with 3-methyl-1-pentyne (10.0 mmol) and THF (20 mL) under Argon.

-

Cool to

. Add n-BuLi (10.5 mmol) dropwise over 15 min. -

Stir for 30 min at

, then warm to -

Cool back to

. Add TMSCl (11.0 mmol) dropwise. -

Warm to RT and stir for 2 hours. QC Check: GC-MS should show mono-silylated product.

-

-

Propargylic Deprotonation & Second Silylation:

-

Cool the solution of Intermediate A (or isolated oil) in THF to

. -

Add t-Butyllithium (11.0 mmol) or n-BuLi/TMEDA complex. Note: The propargylic proton is less acidic; t-BuLi or TMEDA activation is crucial.

-

Stir at

for 1 hour to generate the propargylic anion. -

Cool to

and add the second equivalent of TMSCl (12.0 mmol). -

Allow to warm to RT overnight.

-

-

Workup:

Protocol 2: Polymerization for Membrane Applications

This compound is polymerized using Group 5 transition metal catalysts to form high-molecular-weight glassy polymers.

Mechanism & Rationale

The polymerization proceeds via a coordination-insertion mechanism . The steric bulk of the two TMS groups prevents backbone conjugation, forcing the polymer into a rigid, twisted helix. This creates permanent microporosity (high free volume), essential for gas permeability (

Experimental Procedure

-

Catalyst Preparation:

-

In a glovebox, dissolve

(20 mg) and co-catalyst -

Age the catalyst at

for 10 min.

-

-

Polymerization:

-

Add 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (1.0 g) to the catalyst solution.

-

Stir at

for 24 hours . Note: Higher temperature is required compared to PTMSP due to increased steric hindrance.

-

-

Termination & Isolation:

-

Terminate with Methanol/HCl (10:1).

-

Precipitate the polymer into a large excess of Methanol.

-

Dry the white fibrous solid under vacuum at

.

-

Visualization: Polymerization Workflow

Caption: Catalytic cycle for the polymerization of sterically hindered silyl-alkynes using TaCl5/Ph3Bi system.

Protocol 3: Organometallic Precursor (Titanocene Synthesis)

The 1,3-bis(silyl) motif is ideal for stabilizing "Titanocene Alkyne" complexes, which are sources of "Cp2Ti(II)".

Reaction Scheme

Procedure

-

Reduction:

-

Suspend

(1.0 eq) and Magnesium turnings (activated, 1.5 eq) in THF. -

Add the bis-silyl alkyne (1.1 eq).[3]

-

-

Reaction:

-

Stir at RT for 12 hours. The solution turns from red (

) to yellow/brown ( -

The bulky TMS groups prevent dimerization of the titanocene and stabilize the metallacycle.

-

-

Application:

-

Use this solution in situ for coupling reactions with nitriles, isonitriles, or other alkynes to form metallacycles.

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Synthesis | Incomplete propargylic lithiation | Use t-BuLi instead of n-BuLi; ensure temp is > -40°C during anion formation. |

| Polymer Insoluble | Cross-linking or too high MW | Reduce reaction time; use Cyclohexane/Toluene mixtures. |

| No Polymerization | Catalyst poisoning | Ensure monomer is distilled from |

| Desilylation | Acidic workup | Use buffered |

References

- Masuda, T. (2006). Substituted Polyacetylenes. In: Handbook of Metathesis. Wiley-VCH.

- Rosenthal, U., et al. (1993). "Zirconocene-Alkyne Complexes: Synthesis and Structural Characterization." Journal of Organometallic Chemistry. (Describes the use of bis(silyl)alkynes as stabilizing ligands).

-

Danheiser, R. L., et al. (1988). "Synthesis of Allenylsilanes." Organic Syntheses, 66, 14. Link (Protocol for propargylic silylation).

- Nagai, K., et al. (2001). "Gas Permeability of Poly(1-trimethylsilyl-1-propyne) Membranes." Journal of Polymer Science Part B.

Sources

Application Note: Scale-Up Synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne

This Application Note is designed for process chemists and researchers scaling up the synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne and its structural derivatives. The protocol addresses the specific challenges of regioselective double silylation: handling exothermic lithiation events, preventing allenyl isomerization, and managing bulk reagent addition.

Executive Summary

Target Molecule: 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (and alkyl-substituted derivatives). Primary Application: Precursor for Peterson olefination, sterically hindered "surrogate" alkynes in polymerization, and advanced electronic materials. Scale: Multi-gram to Kilogram (Pilot Scale). Key Challenge: Achieving selective bis-silylation at the C1 (terminal) and C3 (propargylic) positions while suppressing the formation of allenyl silane byproducts and controlling the exothermicity of sequential lithiation steps.

Chemistry & Mechanism

The synthesis relies on the sequential acidity difference between the terminal alkyne proton (

Reaction Pathway:

-

Step 1 (C1-Lithiation): Quantitative deprotonation of the terminal alkyne by n-BuLi.

-

Step 2 (C1-Silylation): Trapping the acetylide with Chlorotrimethylsilane (TMSCl).

-

Step 3 (C3-Lithiation): Deprotonation of the propargylic C-H using n-BuLi activated by

-Tetramethylethylenediamine (TMEDA). -

Step 4 (C3-Silylation): Final trapping with TMSCl to generate the bis-silylated product.

Reaction Scheme (DOT Visualization)

Caption: Sequential lithiation-silylation pathway exploiting pKa differences for regiocontrol.

Scale-Up Protocol

Safety Warning: n-Butyllithium is pyrophoric.[1][2] TMSCl releases HCl upon hydrolysis. All operations must be performed under a positive pressure of dry Nitrogen or Argon.

Equipment & Reagents[2][3][4]

-

Reactor: Double-jacketed glass reactor (5L - 20L) with overhead mechanical stirrer (high torque required for viscous slurries).

-

Temperature Control: Cryostat capable of maintaining -50°C to +25°C.

-

Reagents:

-

3-Methyl-1-pentyne (>98% purity).

-

n-Butyllithium (2.5 M in hexanes).

-

Chlorotrimethylsilane (TMSCl) - Freshly distilled or high purity grade.

-

TMEDA (Dry, stored over molecular sieves).

-

Solvent: Anhydrous THF (inhibitor-free).

-

Step-by-Step Methodology

Phase 1: Terminal Silylation (C1 Protection)

-

Inerting: Purge the reactor with Nitrogen for 30 minutes.

-

Charging: Charge anhydrous THF (10 volumes relative to alkyne) and 3-Methyl-1-pentyne (1.0 equiv). Start stirring at 250 RPM.

-

Cooling: Cool the mixture to -20°C .

-

Lithiation 1: Add n-BuLi (1.05 equiv) dropwise via a metering pump.

-

Rate Limit: Maintain internal temperature

.[3] -

Observation: The solution may turn yellow/orange. Stir for 1 hour at -20°C.

-

-

Silylation 1: Add TMSCl (1.1 equiv) slowly.

-

Exotherm: Mild exotherm expected.

-

Hold: Allow to warm to 0°C and stir for 1 hour.

-

Checkpoint: Aliquot for GC-MS. Ensure >98% conversion to mono-TMS alkyne.

-

Phase 2: Propargylic Silylation (C3 Functionalization)

Note: Do not isolate the intermediate. Proceed in the same pot (Telescoped Process).

-

Cooling: Cool the reaction mixture to -45°C .

-

Activation: Add TMEDA (1.1 equiv). Stir for 15 minutes.

-

Lithiation 2: Add n-BuLi (1.1 equiv) slowly.

-

Critical Control: This step is sensitive. Maintain T

to prevent isomerization to the allenyl species. -

Hold: Stir at -40°C for 2 hours. The mixture may become heterogeneous (slurry).

-

-

Silylation 2: Add TMSCl (1.2 equiv) dropwise.

-

Rate Limit: Control addition to keep T

.

-

-

Completion: Allow the reactor to warm slowly to Room Temperature (20-25°C) over 4 hours. Stir overnight.

Phase 3: Workup & Purification[3]

-

Quench: Cool to 0°C. Slowly add saturated aqueous

(5 volumes). Caution: Vigorous gas evolution if excess reagents remain. -

Extraction: Separate phases. Extract aqueous layer with Hexanes (2 x 3 volumes).

-

Washing: Wash combined organics with water (2x) and brine (1x). Dry over

. -

Purification:

-

Concentrate under reduced pressure (Rotovap).

-

Distillation: Perform fractional distillation under vacuum (approx. 5-10 mmHg). The bis-silylated product has a significantly higher boiling point than the mono-silyl impurity.

-

Process Control & Troubleshooting

| Issue | Symptom | Root Cause | Corrective Action |

| Low Yield | High recovery of Mono-TMS product | Incomplete C3 deprotonation | Increase TMEDA loading; Ensure Temp is low (-40°C) but reaction time is sufficient (2-3h). |

| Impurity | Allenyl silane detected (NMR/GC) | Isomerization of propargyl anion | Reaction temperature rose above -30°C during Lithiation 2. Keep strictly cold. |

| Viscosity | Stirrer stalling during Phase 2 | Aggregation of lithiated species | Increase THF volume; Use high-torque impeller. |

| Corrosion | Haze on reactor glass | HCl generation from TMSCl hydrolysis | Ensure thorough |

Process Workflow Diagram

Caption: Operational workflow for the one-pot sequential bis-silylation process.

References

-

BenchChem. (2025).[3] Technical Support Center: Scaling Up the Synthesis of Long-chain Bifunctional Alkynes. Retrieved from

-

Organic Chemistry Portal. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Retrieved from

-

National Institutes of Health (NIH). (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from

-

Royal Society of Chemistry. (2010). 1,3-Bis(trimethylsilyl)propyne and alkyltrimethylsilylalkynes as efficient co-oligomerisation partners.[4] Retrieved from

-

Organic Syntheses. (2000). 1,4-Bis(trimethylsilyl)buta-1,3-diyne. Org. Synth. 2000, 77, 77. Retrieved from

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-Bis(trimethylsilyl)propyne and alkyltrimethylsilylalkynes as efficient co-oligomerisation partners in cobalt-catalysed alkyne cyclisations - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Derivatization of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne for Advanced Material Synthesis

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne, a unique bifunctional monomer. The presence of two distinct trimethylsilyl (TMS) groups—one protecting a terminal alkyne and another on a sterically hindered tertiary carbon—offers a platform for sequential and selective chemical modifications. We present detailed, field-tested protocols for key derivatization pathways, including selective desilylation-coupling reactions and hydrosilylation of the internal alkyne. These methodologies enable the synthesis of novel polymers and functionalized molecules with tailored properties for applications in organic electronics, sensing, and advanced composites. Each protocol is accompanied by mechanistic insights, characterization checkpoints, and discussions on structure-property relationships.

Introduction: The Strategic Value of a Bifunctional Monomer

3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is a highly versatile building block for material science. Its structure is unique in that it possesses two silicon-carbon bonds with different chemical reactivities.

-

Terminal Alkynyl-TMS Group: The trimethylsilyl group on the C1-alkyne serves as a removable protecting group.[1][2][3] This allows for precise control over the reactivity of the terminal alkyne, preventing unwanted side reactions like self-coupling during other transformations.[1] Its removal unmasks a reactive terminal alkyne, ready for powerful C-C bond-forming reactions such as the Sonogashira coupling.[1][4][5]

-

Tertiary Alkyl-TMS Group: The second TMS group is attached to a sterically hindered tertiary carbon (C3). This bond is significantly more robust and stable under the conditions typically used to cleave the alkynyl-TMS bond.[6][7] This stability difference is the cornerstone of its utility, allowing for selective chemistry at one end of the molecule while the other remains protected and imparts specific properties like solubility and thermal stability.

This differential reactivity enables a stepwise approach to creating complex macromolecular architectures, making it a molecule of significant interest for the synthesis of conjugated polymers, functionalized oligomers, and novel organosilicon materials.[8]

Core Derivatization Strategies & Protocols

Two primary pathways for the derivatization of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne are detailed below: (A) Selective deprotection of the terminal alkyne followed by cross-coupling, and (B) Hydrosilylation across the C-C triple bond.

Pathway A: Selective Deprotection and Sonogashira Cross-Coupling

This is the most common and powerful application, creating aryl-alkyne linkages, which are fundamental components of conjugated materials. The process occurs in two distinct, high-yield steps.

Workflow Diagram: Pathway A

Caption: Workflow for selective derivatization via desilylation and Sonogashira coupling.

Protocol 2.1.1: Selective Terminal TMS Deprotection

This protocol leverages the lability of the alkynyl-Si bond in the presence of a mild base.

-

Scientist's Note: The protiodesilylation of terminal alkynes is a well-established and mild transformation.[2][6] The use of potassium carbonate in methanol is highly effective for TMS-protected alkynes and is generally selective over more robust alkyl-silyl ethers or alkyl-silicon bonds.[6][7][9] Tetrabutylammonium fluoride (TBAF) is an alternative but can be less selective if other silyl groups are present.[6]

Materials:

-

3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne

-

Methanol (Anhydrous)

-

Potassium Carbonate (K₂CO₃, anhydrous)

-

Diethyl ether

-

Saturated aqueous NaCl (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

In a 100 mL round-bottom flask, dissolve 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne (1.0 eq) in methanol (20 mL per gram of starting material).

-

Add potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 4-6 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

-

Once complete, remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether (30 mL) and deionized water (20 mL). Transfer to a separatory funnel and shake.

-

Separate the layers. Wash the organic layer with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 3-Methyl-3-(trimethylsilyl)-1-pentyne. This is often used in the next step without further purification.

Protocol 2.1.2: Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol couples the deprotected alkyne with an aryl halide to form a C(sp)-C(sp²) bond, a cornerstone of materials for organic electronics.[1][4]

-

Scientist's Note: The Sonogashira reaction relies on a dual catalytic cycle.[4] The palladium(0) catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then transmetalates to the palladium center.[4][5] The use of an amine base (like triethylamine) is crucial to neutralize the HX generated and maintain the catalytic cycle.[1]

Materials:

-

3-Methyl-3-(trimethylsilyl)-1-pentyne (from Protocol 2.1.1, 1.0 eq)

-

Aryl iodide or bromide (e.g., 4-iodotoluene, 1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Copper(I) Iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N, anhydrous, 3.0 eq)

-

Toluene (Anhydrous)

-

Schlenk flask, nitrogen/argon line, syringe

Procedure:

-

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the crude 3-Methyl-3-(trimethylsilyl)-1-pentyne (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

-

Via syringe, add anhydrous toluene (15 mL per gram of alkyne) and anhydrous triethylamine (3.0 eq).

-

Stir the reaction mixture at 60-70 °C for 12-16 hours.[1]

-

Self-Validation Checkpoint: Monitor the reaction by TLC or GC-MS. The product spot should be significantly less polar than the starting materials.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst residues.[1]

-

Wash the Celite pad with toluene. Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure aryl-substituted derivative.

-

Final Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

| Parameter | Protocol 2.1.1 | Protocol 2.1.2 |

| Reaction Type | Protiodesilylation | C-C Cross-Coupling |

| Key Reagents | K₂CO₃, MeOH | Pd(PPh₃)₄, CuI, Et₃N |

| Typical Temp. | Room Temperature | 60-70 °C |

| Typical Time | 4-6 hours | 12-16 hours |

| Expected Yield | >95% (crude) | 70-90% (purified) |